molecular formula C13H8ClN3O5 B11521391 N-(2-chlorophenyl)-2,4-dinitrobenzamide

N-(2-chlorophenyl)-2,4-dinitrobenzamide

Cat. No.: B11521391
M. Wt: 321.67 g/mol
InChI Key: RIMYOJMMCDHDMO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,4-dinitrobenzamide is a crystalline solid with a unique odor. It is soluble in water and organic solvents such as methanol, ethanol, and dimethylformamide . The compound’s chemical formula is C14H12O3, and its molecular weight is approximately 228.25 g/mol.

Preparation Methods

Synthetic Routes:: The synthetic route for N-(2-chlorophenyl)-2,4-dinitrobenzamide involves the following steps:

    Nitration: Start with 2-chlorobenzoic acid (C~7~H~5~ClO~2~) and perform nitration using a mixture of concentrated sulfuric acid (H~2~SO~4~) and nitric acid (HNO~3~). This yields 2-chloro-4-nitrobenzoic acid.

    Amidation: React 2-chloro-4-nitrobenzoic acid with ammonia (NH~3~) or an amine to form this compound.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and efficiency.

Chemical Reactions Analysis

N-(2-chlorophenyl)-2,4-dinitrobenzamide can undergo various reactions:

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

N-(2-chlorophenyl)-2,4-dinitrobenzamide has diverse applications:

    Medicinal Chemistry: Its broad-spectrum biological activities make it valuable for drug development.

    Biological Research: Researchers explore its potential in antiviral, anti-inflammatory, anticancer, and antidiabetic studies.

    Industry: It may find use in chemical processes or as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While N-(2-chlorophenyl)-2,4-dinitrobenzamide is unique, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides .

Properties

Molecular Formula

C13H8ClN3O5

Molecular Weight

321.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C13H8ClN3O5/c14-10-3-1-2-4-11(10)15-13(18)9-6-5-8(16(19)20)7-12(9)17(21)22/h1-7H,(H,15,18)

InChI Key

RIMYOJMMCDHDMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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